N-(4-Fluorophenyl)naphthalen-1-amine
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Overview
Description
N-(4-Fluorophenyl)naphthalen-1-amine is an aromatic amine compound characterized by the presence of a fluorophenyl group attached to a naphthalen-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)naphthalen-1-amine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
N-(4-Fluorophenyl)naphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with proteins and enzymes.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)naphthalen-1-amine involves its interaction with specific molecular targets. For instance, it may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Phenylnaphthalen-1-amine: Similar in structure but lacks the fluorine atom, which can significantly alter its chemical properties and biological activity.
4-(2-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another fluorinated compound with different functional groups, leading to distinct applications and properties.
Uniqueness
N-(4-Fluorophenyl)naphthalen-1-amine is unique due to the presence of the fluorine atom, which enhances its stability and binding affinity in various applications. This fluorine substitution can significantly impact the compound’s reactivity and interaction with biological targets, making it a valuable compound in research and industry .
Properties
CAS No. |
575-26-8 |
---|---|
Molecular Formula |
C16H12FN |
Molecular Weight |
237.27 g/mol |
IUPAC Name |
N-(4-fluorophenyl)naphthalen-1-amine |
InChI |
InChI=1S/C16H12FN/c17-13-8-10-14(11-9-13)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18H |
InChI Key |
LJSMFQJNLMAWMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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